1-S-Deoxo-abu-3-ile-amaninamide is a synthetic analog of the naturally occurring amatoxin family, specifically derived from α-amanitin, which is known for its potent inhibition of RNA polymerase II. This compound has gained attention due to its structural relationship with other amatoxins and its potential applications in biological research and medicine.
The synthesis of 1-S-Deoxo-abu-3-ile-amaninamide typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain, followed by cyclization to form the bicyclic structure characteristic of amatoxins.
1-S-Deoxo-abu-3-ile-amaninamide features a bicyclic structure formed by two interconnected rings. The specific arrangement of atoms contributes to its biological activity.
Crystallographic studies have provided detailed insights into the molecular geometry and conformation of this compound. The presence of a betaII-turn in its structure has been confirmed, contrasting with the betaI-turn found in natural α-amanitin .
The compound can undergo several chemical reactions typical of peptide analogs:
Reagents such as hydrogen peroxide can be used for oxidation reactions, while acid or base catalysis can facilitate hydrolysis processes. The choice of conditions significantly influences the reaction pathways and product distributions.
1-S-Deoxo-abu-3-ile-amaninamide exerts its biological effects primarily through inhibition of RNA polymerase II. This inhibition disrupts transcription processes within cells, leading to cell cycle arrest and apoptosis in sensitive cell lines.
In vitro studies have shown that this compound can inhibit RNA polymerase activity at low micromolar concentrations, showcasing its potential as a tool for studying gene expression regulation .
1-S-Deoxo-abu-3-ile-amaninamide is typically a white to off-white solid at room temperature, with solubility varying depending on the solvent used (e.g., DMSO or methanol).
The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. It is also sensitive to light and should be stored in dark conditions to prevent photodegradation.
Relevant data include:
1-S-Deoxo-abu-3-ile-amaninamide has several scientific uses:
Amatoxins are bicyclic octapeptides produced by lethal mushroom species including Amanita phalloides, A. virosa, and A. verna, as well as certain Lepiota and Galerina species [7]. These toxins share a conserved backbone featuring a tryptathionine bridge (a cross-link between tryptophan and cysteine residues) and a hydroxylated isoleucine residue at position 3. Amaninamide, a key amatoxin, differs from α-amanitin by lacking the hydroxyl group on the tryptophan residue, which alters its UV absorption spectrum but preserves its high toxicity [2]. The core mechanism of amatoxins involves tight, irreversible binding to RNA polymerase II (Pol II), effectively halting mRNA synthesis. This inhibition triggers catastrophic cellular events: hepatocyte cytolysis in the liver, renal tubular damage in the kidneys, and ultimately multi-organ failure [2] [7]. The conserved structural motif enabling Pol II binding is the R-configured 6′-hydroxy group of the dihydroxyisoleucine side chain, which forms critical hydrogen bonds with the enzyme [4].
Table 1: Key Structural Features and Biological Activities of Natural Amatoxins
Toxin Name | Chemical Modifications | RNA Pol II Inhibition (IC₅₀) | Primary Source Species |
---|---|---|---|
α-Amanitin | 4-Hydroxy-Trp, (S)-γ-Hydroxy-Ile³ | ~10⁻⁸ M | Amanita phalloides |
β-Amanitin | (S)-γ-Hydroxy-Ile³, Trp sulfoxide | ~10⁻⁸ M | A. phalloides |
Amaninamide | Deoxy-Trp, (S)-γ-Hydroxy-Ile³ | ~10⁻⁸ M | A. virosa [2] |
γ-Amanitin | (S)-γ-Hydroxy-Ile³ | ~10⁻⁸ M | A. phalloides |
Amanullin | Isoleucine³ (no γ-OH) | ~10⁻⁵ M [4] | A. phalloides |
The deliberate synthesis of amatoxin analogues began in earnest during the 1980s–1990s, driven by dual objectives: understanding structure-activity relationships (SAR) and developing molecular tools for cell biology. Seminal work by Wieland’s group demonstrated that synthetic modifications could profoundly alter toxicity without disrupting the peptide backbone’s overall conformation [5]. Early analogues focused on stereochemical alterations, such as replacing the critical S-configured γ-hydroxyisoleucine with its R-epimer or non-hydroxylated isoleucine, resulting in orders-of-magnitude reductions in Pol II affinity [4]. These studies established that toxicity was not merely a function of the macrocyclic scaffold but depended exquisitely on stereochemistry and specific functional groups. The advent of advanced NMR techniques in the 1980s, notably two-dimensional proton NMR, enabled precise conformational analysis of analogues like S-deoxy-(Ile³)-d-Ala⁷-amaninamide, confirming that synthetic modifications induced subtle but functionally critical shifts in three-dimensional structure [1]. This era solidified amatoxins' dual role as both lethal toxins and indispensable probes for eukaryotic transcription.
1-S-Deoxo-Abu1,Ile3-amaninamide (also designated as compound 3 in seminal literature) is a deliberately engineered inactive amatoxin analogue. Its structure incorporates two targeted modifications:
This analogue exhibits negligible inhibition of RNA polymerase II even at concentrations as high as 10⁻⁴ M, whereas its natural counterpart S-deoxo-Ile³-amaninamide achieves 50% inhibition at 10⁻⁶ M [3]. Crucially, NMR studies reveal that these substitutions cause minimal perturbation to the overall peptide backbone fold but induce localized conformational shifts around residues 1 and 3. Specifically, the loss of the Ile³ γ-hydroxyl group prevents hydrogen bonding with Pol II residues, while the Abu¹ modification subtly alters solvent exposure and side-chain orientation near the binding interface [1] [3]. This precise "deactivation" makes 1-S-Deoxo-Abu1,Ile3-amaninamide an essential control molecule for distinguishing specific Pol II inhibition from non-specific cytotoxic effects in experimental systems. Its inertness has also facilitated its use in structural studies (e.g., X-ray crystallography) where the active toxin would degrade cellular components [4]. Recent advances in multigram-scale synthesis (2025) now enable broader application of this analogue in antibody-drug conjugate (ADC) research as a non-toxic scaffold for payload optimization [6].
Table 2: Impact of Structural Modifications on Amatoxin Function
Analogue Name | Positional Modifications | RNA Pol II Inhibition | Key Structural Consequence |
---|---|---|---|
1-S-Deoxo-Abu1,Ile3-amaninamide | Abu¹, Ile³ (no γ-OH) | >10⁻⁴ M (Inactive) [3] | Loss of H-bond donor at Ile³; altered solvation at Abu¹ |
S-deoxy-Ile3-amaninamide | Natural Asn¹, Ile³ (no γ-OH) | IC₅₀ ~10⁻⁶ M [3] | Partial loss of binding affinity due to missing γ-OH |
γ-amanitin (Natural Toxin) | (S)-γ-Hydroxy-Ile³ | IC₅₀ ~10⁻⁸ M [4] | Optimal H-bonding with Pol II B1 subunit |
S-deoxy[(R)-γ-hydroxy-Ile³]-amaninamide | (R)-γ-Hydroxy-Ile³ | ~10⁻⁵ M (Weak) [4] | Stereochemical mismatch impairs H-bond geometry |
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